molecular formula C12H12O B14584163 (6-Methylnaphthalen-1-yl)methanol CAS No. 61639-45-0

(6-Methylnaphthalen-1-yl)methanol

Cat. No.: B14584163
CAS No.: 61639-45-0
M. Wt: 172.22 g/mol
InChI Key: PKWLYEPIVSOVRG-UHFFFAOYSA-N
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Description

(6-Methylnaphthalen-1-yl)methanol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound features a hydroxyl group (-OH) attached to a methylene bridge (-CH2-) at the first position of the naphthalene ring, with a methyl group (-CH3) at the sixth position. It is a white to off-white crystalline solid with a mild aromatic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylnaphthalen-1-yl)methanol typically involves the reduction of (6-Methylnaphthalen-1-yl)methanone. One common method is the reduction using sodium borohydride (NaBH4) in methanol as a solvent. The reaction proceeds under mild conditions, typically at room temperature, yielding the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of (6-Methylnaphthalen-1-yl)methanone using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form (6-Methylnaphthalen-1-yl)methanone. Common oxidizing agents include chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced further to form (6-Methylnaphthalen-1-yl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (6-Methylnaphthalen-1-yl)methyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid, PCC.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2).

Major Products Formed:

    Oxidation: (6-Methylnaphthalen-1-yl)methanone.

    Reduction: (6-Methylnaphthalen-1-yl)methane.

    Substitution: (6-Methylnaphthalen-1-yl)methyl chloride.

Scientific Research Applications

(6-Methylnaphthalen-1-yl)methanol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of biologically active molecules.

    Industry: The compound is utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Methylnaphthalen-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic naphthalene ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

  • (6-Methoxynaphthalen-2-yl)methanol
  • (4-Methyl-1-naphthyl)methanol
  • (1-Isopropyl-6-methoxy-3-methylnaphthalen-7-yl)methanol

Comparison: (6-Methylnaphthalen-1-yl)methanol is unique due to the specific positioning of the methyl and hydroxyl groups on the naphthalene ring. This structural arrangement influences its reactivity and interaction with other molecules, distinguishing it from similar compounds that may have different substituent positions or functional groups.

Properties

CAS No.

61639-45-0

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

(6-methylnaphthalen-1-yl)methanol

InChI

InChI=1S/C12H12O/c1-9-5-6-12-10(7-9)3-2-4-11(12)8-13/h2-7,13H,8H2,1H3

InChI Key

PKWLYEPIVSOVRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC=C2)CO

Origin of Product

United States

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